N-[2-(cyclopenten-1-yl)-2-methylpropyl]-3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carboxamide
Description
N-[2-(cyclopenten-1-yl)-2-methylpropyl]-3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carboxamide is a complex organic compound with a unique structure that combines cyclopentene, imidazole, and azetidine moieties
Properties
IUPAC Name |
N-[2-(cyclopenten-1-yl)-2-methylpropyl]-3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O/c1-18(2,14-8-6-7-9-14)12-21-17(24)23-13-19(3,4)15(23)16-20-10-11-22(16)5/h8,10-11,15H,6-7,9,12-13H2,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTPYGTWLRHCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1C2=NC=CN2C)C(=O)NCC(C)(C)C3=CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopenten-1-yl)-2-methylpropyl]-3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopentenyl intermediate: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the imidazole ring: This step often involves the use of imidazole derivatives and coupling reactions.
Azetidine ring formation: This is a crucial step that requires careful control of reaction conditions to ensure the correct stereochemistry.
Final coupling and functionalization: The final step involves coupling the intermediate compounds and introducing the carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopenten-1-yl)-2-methylpropyl]-3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(cyclopenten-1-yl)-2-methylpropyl]-3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study biological pathways and molecular interactions.
Materials Science: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-[2-(cyclopenten-1-yl)-2-methylpropyl]-3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-
- 1-Cyclopenten-1-yl [2-[(1Z)-1-methyl-1-propenyl]-3-cyclopenten-1-yl]methanone
Uniqueness
N-[2-(cyclopenten-1-yl)-2-methylpropyl]-3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carboxamide is unique due to its combination of cyclopentene, imidazole, and azetidine rings, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
